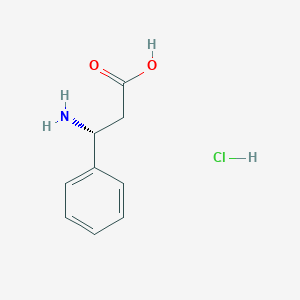

(R)-3-amino-3-phenylpropanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83649-48-3 | |

| Record name | Benzenepropanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83649-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-3-amino-3-phenylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-amino-3-phenylpropanoic acid hydrochloride, a chiral derivative of β-phenylalanine, is a compound of interest in pharmaceutical research and development. Its structural similarity to endogenous molecules and the presence of a chiral center make it a valuable building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This document provides a comprehensive overview of the key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the known physicochemical properties of this compound and its corresponding free acid. Data for the enantiomeric (S)-hydrochloride form is also included for comparative purposes, as properties such as melting point and solubility are expected to be similar between enantiomers.

| Property | This compound | (R)-3-amino-3-phenylpropanoic Acid (Free Acid) | (S)-3-amino-3-phenylpropanoic Acid Hydrochloride (for comparison) |

| Molecular Formula | C₉H₁₂ClNO₂[1] | C₉H₁₁NO₂[2] | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol | 165.19 g/mol [2] | 201.65 g/mol |

| CAS Number | 83649-48-3[1][3] | 13921-90-9[2][4] | Not explicitly found |

| Appearance | White to light yellow crystalline powder[3] | White to almost white powder or crystal[4] | Not explicitly found |

| Melting Point | 163-180 °C[3] | 211 °C (decomposes)[4] | 247-250 °C (decomposes) |

| Solubility | Expected to be soluble in water.[5] | Slightly soluble in water.[6] | Soluble in water. |

| pKa | Not experimentally determined. | A related compound, (S)-3-amino-3-phenylpropanoic acid, has a predicted pKa of 3.45.[7] | Not experimentally determined. |

| Specific Optical Rotation | Not explicitly found. | [α]D²⁰ = +6.0 to +8.0° (c=1, H₂O)[4] | [α]D²⁰ = -6.0 to -8.0° (c=1, water) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures applicable to compounds of this class.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus, such as a Mel-Temp.[8][9]

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely ground. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained.[9][10] The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[9][10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11]

-

Initial Determination (Optional): For an unknown compound, a rapid heating rate is used to determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[9]

Solubility Determination

The solubility of this compound can be assessed qualitatively in various solvents.

Methodology:

-

Preparation: Approximately 25 mg of the compound is placed into a small test tube.[12]

-

Solvent Addition: 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) is added in portions.[12]

-

Observation: After each addition, the test tube is vigorously shaken.[12] The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve.

-

Acid/Base Solubility: For a compound like an amine hydrochloride, its basic nature can be confirmed by its solubility in acidic solutions.[13][14][15]

pKa Determination by Titration

The acid dissociation constant (pKa) is determined by acid-base titration, monitoring the pH change of a solution of the compound upon addition of a titrant.[16][17]

Methodology:

-

Solution Preparation: A solution of known concentration of this compound is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[16][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.[16][18]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the buffer region on the curve.[19]

Optical Rotation Measurement

The optical rotation is measured using a polarimeter to determine the extent to which the chiral molecule rotates plane-polarized light.[20][21][22]

Methodology:

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up for at least 10 minutes.[23] The instrument is zeroed using a blank cell containing only the solvent.[23]

-

Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., water).[24]

-

Measurement: The sample solution is carefully transferred to a polarimeter cell, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed rotation (α) is measured.[23]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[23][24] [α] = α / (l * c) where:

Visualizations

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a chiral amine hydrochloride like this compound.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (R)- [drugfuture.com]

- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. th.hspchem.com [th.hspchem.com]

- 4. (R)-3-Amino-3-phenylpropionic Acid | 13921-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. phytojournal.com [phytojournal.com]

- 21. torontech.com [torontech.com]

- 22. uwm.edu.pl [uwm.edu.pl]

- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure of (R)-3-Amino-3-phenylpropanoic Acid HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of (R)-3-amino-3-phenylpropanoic acid hydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular salt, this guide synthesizes information from spectral data of the free base, general principles of organic chemistry, and synthetic methods for structurally related compounds.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-amino-3-phenylpropanoic acid, a β-amino acid. The presence of a chiral center at the C3 position gives rise to its specific stereochemistry, which is crucial for its biological activity and application in chiral synthesis.

Molecular Formula: C₉H₁₂ClNO₂

Molecular Weight: 201.65 g/mol

CAS Number: 83649-48-3[1]

Synonyms: (R)-β-Phenylalanine hydrochloride, (R)-3-Amino-3-phenylpropionic acid hydrochloride

The molecule consists of a phenyl group and a carboxylic acid group attached to a three-carbon chain. The amino group is situated at the third carbon, which is the chiral center. In the hydrochloride salt, the amino group is protonated to form an ammonium chloride salt.

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of (R)-3-amino-3-phenylpropanoic acid HCl

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 211 °C (decomposes) (for free base) | [2] |

| Optical Activity | [α]/D +6.0 to +8.0 deg (c=1, H₂O) (for free base) | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of (R)-3-amino-3-phenylpropanoic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H-NMR spectrum of (R)-3-amino-3-phenylpropionic acid in D₂O with trace amounts of DCl provides insight into the proton environment of the molecule.[4] The DCl mimics the acidic conditions of the hydrochloride salt, leading to protonation of the amino group.

¹H-NMR (D₂O, trace DCl)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.5 | t | 1H | Methine proton (-CH(NH₃⁺)-) |

| ~3.0 | d | 2H | Methylene protons (-CH₂-COOH) |

Interpretation:

-

The multiplet around 7.4 ppm is characteristic of the protons on the phenyl ring.

-

The triplet at approximately 4.5 ppm corresponds to the methine proton at the chiral center, coupled to the adjacent methylene protons.

-

The doublet around 3.0 ppm is assigned to the methylene protons, which are diastereotopic and coupled to the methine proton.

¹³C-NMR:

A predicted ¹³C-NMR spectrum would show signals for the carboxyl carbon, the carbons of the phenyl ring, the methine carbon, and the methylene carbon. Specific experimental data for the hydrochloride salt is not currently available.

Mass Spectrometry (MS)

Mass spectrometry of (R)-3-amino-3-phenylpropanoic acid would likely proceed via electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 166.19.

Expected Fragmentation Pattern:

While a detailed experimental mass spectrum for the hydrochloride salt is not available, common fragmentation patterns for amino acids can be predicted.

Caption: Predicted MS Fragmentation

Key fragmentation pathways would likely involve:

-

Loss of water (H₂O) from the carboxylic acid group.

-

Decarboxylation (loss of COOH) .

-

Loss of ammonia (NH₃) from the protonated amino group.

-

Formation of the tropylium ion (C₇H₇⁺) , a common fragment for compounds containing a benzyl group.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and purification of (R)-3-amino-3-phenylpropanoic acid HCl are not readily found in peer-reviewed literature. However, a general approach can be outlined based on established chemical principles and methods for similar compounds.

Synthesis

A common route to β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt. For the synthesis of the (R)-enantiomer, a chiral auxiliary or an enzymatic resolution step would be necessary.

A plausible synthetic workflow is outlined below.

Caption: General Synthetic Workflow

Protocol Outline:

-

Synthesis of the Racemic Free Base: Reacting benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating. The product precipitates upon cooling.

-

Chiral Resolution: The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a derivative) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

-

Liberation of the Free Amino Acid: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amino acid.

-

Formation of the Hydrochloride Salt: The purified (R)-3-amino-3-phenylpropanoic acid is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.

Purification

The final product, (R)-3-amino-3-phenylpropanoic acid HCl, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), melting point analysis, and NMR spectroscopy.

Crystallographic Data

As of the date of this document, no publicly available crystallographic data (e.g., CIF files) for this compound has been identified in major databases such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis of bond lengths, bond angles, and crystal packing is not possible at this time. Such data would be invaluable for understanding the solid-state conformation and intermolecular interactions of this molecule.

Biological Context and Applications

(R)-3-amino-3-phenylpropanoic acid and its derivatives are valuable building blocks in medicinal chemistry. They are precursors to various pharmaceuticals and are used in peptide synthesis to introduce unnatural amino acid residues. No specific signaling pathways involving (R)-3-amino-3-phenylpropanoic acid HCl have been detailed in the literature that would warrant a signaling pathway diagram.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of specific experimental data for the hydrochloride salt necessitates reliance on general principles and data from related compounds. For rigorous research and development, experimental validation of the properties and protocols described herein is essential.

References

Navigating the Solubility Landscape of (R)-3-amino-3-phenylpropanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-3-amino-3-phenylpropanoic acid hydrochloride, a chiral intermediate of significant interest in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. While specific quantitative public data is limited, this document outlines the established methodologies for determining its solubility and presents a framework for generating and interpreting this crucial data.

Solubility Data Profile

Precise, publicly available quantitative solubility data for this compound is scarce. Qualitative assessments indicate that the hydrochloride salt of 3-amino-3-phenylpropanoic acid is generally considered to be soluble in water.[1] For drug development purposes, however, a quantitative understanding across a range of relevant solvents and conditions is essential. The following table provides a template for the systematic collection and presentation of such data, which should be determined experimentally.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (g/L) | Method |

| Deionized Water | 25 | Value to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Value to be determined | Shake-Flask |

| Methanol | 25 | Value to be determined | Shake-Flask |

| Ethanol | 25 | Value to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Value to be determined | Shake-Flask |

| Deionized Water | 37 | Value to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Value to be determined | Shake-Flask |

Note: The values in this table are placeholders and must be determined through experimental measurement.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a cornerstone of physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for this purpose.[2]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the steps for measuring the equilibrium solubility of this compound.

Apparatus and Reagents:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, phosphate buffer)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.[2]

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Data Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

Diagrams are provided below to illustrate the experimental workflow for solubility determination and a logical framework for decision-making based on the obtained solubility data.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Decision-making based on solubility data in drug development.

References

spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid hydrochloride

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the analytical techniques used to characterize this compound, including detailed experimental protocols and tabulated spectral data.

Introduction

(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-Phenylalanine, is a chiral non-proteinogenic amino acid. Its hydrochloride salt is a common form used in research and development due to its stability and solubility. Accurate structural elucidation and purity assessment are critical for its application in pharmaceutical synthesis and biological studies. This guide details the standard spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the expected spectroscopic data for (R)-3-amino-3-phenylpropanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O), in which the hydrochloride salt is soluble.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.55 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.60 | Triplet | 1H | Methine proton (CH-N) |

| ~3.00 | Doublet of doublets | 2H | Methylene protons (CH₂) |

Note: Data is based on typical values for this structural motif. The spectrum for (R)-3-Amino-3-phenylpropionic Acid in D₂O containing DCl provides a reference for these assignments.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (C-CH) |

| ~129.5 | Aromatic carbons (CH) |

| ~129.0 | Aromatic carbons (CH) |

| ~127.0 | Aromatic carbons (CH) |

| ~55 | Methine carbon (CH-N) |

| ~40 | Methylene carbon (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the solid-state sample is typically acquired.

Table 3: IR Absorption Bands for 3-amino-3-phenylpropanoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 (broad) | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Ammonium salt) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C bending |

| ~1580 | Medium | N-H bending (Amine salt) |

| ~1400 | Medium | O-H bending |

| ~750, ~700 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

Note: Data is representative for 3-amino-3-phenylpropionic acid and its hydrochloride salt.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

Table 4: Mass Spectrometry Data for (R)-3-amino-3-phenylpropanoic acid

| m/z (Mass-to-Charge Ratio) | Ion |

| 166.08 | [M+H]⁺ |

| 149.08 | [M-NH₃+H]⁺ |

| 120.08 | [C₈H₈O]⁺ |

| 105.07 | [C₇H₇O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: The molecular weight of the free base (C₉H₁₁NO₂) is 165.19 g/mol .[3] The [M+H]⁺ ion is expected at m/z 166. Fragmentation data is based on typical pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of molecules in solution.[4]

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, small vial.

-

If the sample does not dissolve completely, gentle vortexing may be applied.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a standard 5 mm NMR tube.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This requires a higher sample concentration (50-100 mg) or a longer acquisition time (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.[5]

-

-

Data Processing :

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

FT-IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.[7]

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract atmospheric interference.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups of the molecule.

-

Mass Spectrometry Protocol

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions.[9]

-

Sample Preparation (for ESI-MS) :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[10]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[10]

-

If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation and the formation of [M+H]⁺ ions.

-

Filter the final solution to remove any particulates before injection.[10]

-

-

Data Acquisition :

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis :

-

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information and confirm the identity of the molecule.

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid HCl.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 spectrum [chemicalbook.com]

- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-Depth Technical Guide: The Mechanism of Action of (R)-3-Amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of neuroscience and pharmacology. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has led to investigations into its pharmacological activity, revealing its role as a selective agonist for the GABA_B receptor. This technical guide provides a comprehensive overview of the mechanism of action of (R)-3-amino-3-phenylpropanoic acid, detailing its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: GABA_B Receptor Agonism

The primary mechanism of action of (R)-3-amino-3-phenylpropanoic acid is its function as a full agonist at GABA_B receptors in the central nervous system.[1] GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. The binding of (R)-3-amino-3-phenylpropanoic acid to the GABA_B receptor initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

Molecular Interactions and Downstream Signaling

Upon binding of (R)-3-amino-3-phenylpropanoic acid to the Venus flytrap (VFT) domain of the GABA_B1 subunit, a conformational change is induced in the receptor heterodimer. This activates the associated G-protein, leading to the dissociation of the Gα and Gβγ subunits.

The key downstream effects of GABA_B receptor activation by (R)-3-amino-3-phenylpropanoic acid include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the postsynaptic membrane and making it more difficult for the neuron to fire an action potential.[3]

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.[3]

-

These integrated actions result in a potent inhibitory effect on neuronal activity, which underlies the pharmacological effects of (R)-3-amino-3-phenylpropanoic acid.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of (R)-3-amino-3-phenylpropanoic acid with the GABA_B receptor.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 25 µM | Rat | Hippocampal Slices (depression of CA1 population spikes) | [1] |

Experimental Protocols

The characterization of (R)-3-amino-3-phenylpropanoic acid as a GABA_B receptor agonist has been established through various key experiments. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay ([3H]-Baclofen Displacement)

This assay is used to determine the binding affinity (K_i) of (R)-3-amino-3-phenylpropanoic acid to the GABA_B receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-Baclofen.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[3H]-Baclofen (radioligand)

-

(R)-3-amino-3-phenylpropanoic acid (test compound)

-

Unlabeled GABA or Baclofen (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl_2 (2.5 mM)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In test tubes, combine the brain membrane preparation, [3H]-Baclofen (at a concentration near its K_d), and varying concentrations of (R)-3-amino-3-phenylpropanoic acid. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or Baclofen.

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology in Rat Hippocampal Slices

This ex vivo functional assay assesses the effect of (R)-3-amino-3-phenylpropanoic acid on neuronal activity in a brain tissue preparation.

Materials:

-

Adult rat

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, NaH_2PO_4, MgSO_4, CaCl_2, NaHCO_3, and glucose.

-

Recording chamber for brain slices

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

(R)-3-amino-3-phenylpropanoic acid

Procedure:

-

Slice Preparation: Anesthetize and decapitate a rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.

-

Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or population spikes.

-

Baseline Recording: Elicit synaptic responses by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of (R)-3-amino-3-phenylpropanoic acid.

-

Data Acquisition: Continue to record the synaptic responses in the presence of the compound.

-

Data Analysis: Measure the amplitude or slope of the fEPSPs or the amplitude of the population spikes before and after drug application. Quantify the percentage of inhibition caused by the compound and determine the EC_50 value by testing a range of concentrations.

Guinea Pig Ileum Contractility Assay

This isolated tissue assay is used to assess the functional activity of (R)-3-amino-3-phenylpropanoic acid on peripheral GABA_B receptors, which are known to inhibit acetylcholine release and cause muscle relaxation.

Materials:

-

Guinea pig

-

Organ bath system with an isometric force transducer

-

Tyrode's solution containing (in mM): NaCl, KCl, CaCl_2, MgCl_2, NaHCO_3, NaH_2PO_4, and glucose.

-

(R)-3-amino-3-phenylpropanoic acid

-

Carbachol or electrical field stimulation to induce contraction

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the lumen and cut it into segments of 2-3 cm.

-

Mounting: Suspend each segment in an organ bath filled with Tyrode's solution, maintained at 37 °C and continuously bubbled with a gas mixture (e.g., 95% O_2, 5% CO_2). One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.

-

Contraction Induction: Induce submaximal contractions of the ileum using a contractile agent like carbachol or through electrical field stimulation.

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of (R)-3-amino-3-phenylpropanoic acid to the organ bath.

-

Data Recording: Record the changes in muscle tension in response to the compound.

-

Data Analysis: Express the relaxation induced by the compound as a percentage of the pre-induced contraction. Plot a concentration-response curve and determine the EC_50 value for the relaxant effect.

Visualizations

GABA_B Receptor Signaling Pathway

Caption: GABA_B Receptor Signaling Pathway Activation.

Experimental Workflow for Characterization

Caption: Experimental Workflow for Agonist Characterization.

References

The Biological Significance of (R)-3-Amino-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-amino-3-phenylpropanoic acid, the R-enantiomer of phenibut, is a psychoactive compound with significant biological activity primarily attributed to its action on the central nervous system. This technical guide provides an in-depth analysis of its stereoselective pharmacology, dual mechanism of action, and resultant physiological effects. The document consolidates quantitative binding data, details key experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals.

Introduction

3-amino-3-phenylpropanoic acid is a chiral molecule existing as (R)- and (S)-enantiomers. The racemic mixture, known as phenibut, was developed in the Soviet Union in the 1960s and has been used for its anxiolytic and nootropic effects.[1][2] Subsequent research has revealed that the pharmacological activity of racemic phenibut is predominantly due to the (R)-enantiomer.[3][4] This enantiomer exhibits a distinct pharmacological profile, acting as both a GABA-B receptor agonist and a gabapentinoid, which underlies its therapeutic potential.[5][6] Understanding the specific contributions of the (R)-enantiomer is crucial for the development of more selective and efficacious therapeutic agents.

Stereoselective Pharmacology

The biological activity of 3-amino-3-phenylpropanoic acid is highly dependent on its stereochemistry. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, particularly at the GABA-B receptor.

GABA-B Receptor Activity

(R)-3-amino-3-phenylpropanoic acid is a full agonist at the GABA-B receptor, although it is less potent than baclofen.[5][7] The (S)-enantiomer, in contrast, shows negligible affinity for the GABA-B receptor.[3] This stereoselectivity is the primary reason for the observed differences in the pharmacological effects of the two enantiomers. The GABA-B receptor-mediated actions of the (R)-enantiomer contribute to its anxiolytic, sedative, and muscle relaxant properties.[8]

Gabapentinoid Activity

In addition to its GABA-B agonism, (R)-3-amino-3-phenylpropanoic acid also binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs), classifying it as a gabapentinoid, similar to gabapentin and pregabalin.[5][9] Both the (R)- and (S)-enantiomers bind to the α2δ subunit with similar affinity.[5] This action is thought to contribute to its analgesic effects, particularly in neuropathic pain states.[6]

Quantitative Data

The binding affinities of the enantiomers of 3-amino-3-phenylpropanoic acid for their primary molecular targets have been determined in radioligand binding assays using rat brain membrane preparations.

| Compound | Target | Ki (μM) | Reference(s) |

| (R)-3-amino-3-phenylpropanoic acid | GABA-B Receptor | 92 ± 3 | [3][4] |

| (S)-3-amino-3-phenylpropanoic acid | GABA-B Receptor | >1000 | [5] |

| Racemic 3-amino-3-phenylpropanoic acid | GABA-B Receptor | 177 ± 2 | [3][4] |

| Baclofen | GABA-B Receptor | 6.0 ± 1 | [3][4] |

| (R)-3-amino-3-phenylpropanoic acid | α2δ Subunit of VDCCs | 23 | [5] |

| (S)-3-amino-3-phenylpropanoic acid | α2δ Subunit of VDCCs | 39 | [5] |

| Gabapentin | α2δ Subunit of VDCCs | 0.05 | [5] |

Table 1: Binding Affinities (Ki) of 3-Amino-3-phenylpropanoic Acid Enantiomers and Related Compounds.

Signaling Pathways

The biological effects of (R)-3-amino-3-phenylpropanoic acid are mediated through two primary signaling pathways.

GABA-B Receptor Signaling Pathway

Activation of the G-protein coupled GABA-B receptor by (R)-3-amino-3-phenylpropanoic acid leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx. The Gαi/o subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tail flick test - Wikipedia [en.wikipedia.org]

- 8. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 9. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of β-Phenyl-γ-aminobutyric Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacology of β-phenyl-γ-aminobutyric acid, commonly known as Phenibut. Developed in the Soviet Union in the 1960s, this compound was initially synthesized to serve as a tranquilizer for cosmonauts, possessing both anxiolytic and nootropic properties. This document details the key historical milestones, the pioneering researchers involved, and the substance's evolution from a classified tool in the Soviet space program to its current status. A thorough examination of its mechanism of action, supported by quantitative pharmacological data, is presented. Furthermore, this guide outlines the original synthesis methodologies and key experimental protocols used in its early characterization. Visual representations of its primary signaling pathway and historical development are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

β-Phenyl-γ-aminobutyric acid is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3] The addition of a phenyl ring to the GABA backbone at the β-position allows the molecule to cross the blood-brain barrier more effectively than GABA itself, enabling its central nervous system activity.[1][4][5] Initially developed for its stress-reducing and cognitive-enhancing effects, Phenibut has a unique pharmacological profile that has garnered significant interest for both its therapeutic applications and its potential for misuse.[2][6][7] This guide aims to provide a detailed technical account of its origins and early scientific exploration.

Discovery and Historical Development

The synthesis of β-phenyl-γ-aminobutyric acid was first achieved in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[1][3] The research was led by Professor Vsevolod Perekalin and his team.[3][8] The development of Phenibut was part of a broader Soviet initiative to create pharmaceuticals that could help cosmonauts manage the significant psychological and physiological stressors of space travel.[3][9] The goal was to produce a tranquilizer that did not impair cognitive function, a critical requirement for individuals operating complex machinery in high-stakes environments.

Following its synthesis, the pharmacological properties of Phenibut were investigated at the Institute of Experimental Medicine, USSR Academy of Medical Sciences.[1] It was subsequently introduced into clinical practice in the Soviet Union during the 1960s and was included in the medical kits for cosmonauts.[1][5][9] In early publications, the compound was referred to as "fenigam" or "phenigamma".[1] Today, it is medically used in Russia, Ukraine, Belarus, Kazakhstan, and Latvia for a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][6][7]

Historical Timeline

Pharmacological Profile

Mechanism of Action

β-Phenyl-γ-aminobutyric acid exerts its effects primarily through its interaction with the GABAergic system. It functions as a full agonist at the GABAB receptor, similar to baclofen.[1][6][7] The presence of a chlorine atom at the para position of the phenyl ring in baclofen significantly increases its affinity for the GABAB receptor compared to Phenibut.[1] The (R)-enantiomer of Phenibut is the more active form at the GABAB receptor, exhibiting over 100-fold higher affinity than the (S)-enantiomer.[1]

In addition to its activity at GABAB receptors, Phenibut also binds to and blocks α2δ subunit-containing voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentin and pregabalin.[1] Both the (R)- and (S)-enantiomers display similar affinity for this target.[1] At lower concentrations, some studies have reported that Phenibut can increase the concentration of dopamine in the brain, which may contribute to its purported nootropic effects.[1][6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities of Phenibut and its enantiomers for its primary molecular targets.

Table 1: Binding Affinity (Ki, μM) of Phenibut Enantiomers for GABAB Receptors and α2δ Subunit-Containing VDCCs in Rat Brain.

| Compound | GABAB Receptor Ki (μM) | α2δ VDCC Ki (μM) |

| (R)-Phenibut | 13 | 23 |

| (S)-Phenibut | >1000 | 39 |

Data sourced from Wikipedia, citing primary literature.[1]

Table 2: Comparative IC50 (μM) Values for GABAB Receptor Agonists in Rat Brain.

| Compound | IC50 (μM) |

| Baclofen | 2.1 |

| Phenibut | 92 |

Data sourced from Wikipedia, citing primary literature.[1]

Signaling Pathway

Experimental Protocols

Synthesis of β-Phenyl-γ-aminobutyric Acid

Several synthetic routes for β-phenyl-γ-aminobutyric acid have been published.[1][10][11] One of the early and notable methods involves a multi-step process.[11]

Experimental Workflow for Synthesis:

References

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. Phenibut: History, Side Effects, and Addiction Risks - New Hope Healthcare Institute [newhopehealthtn.com]

- 3. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vsevolod Perekalin - Wikipedia [en.wikipedia.org]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 11. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

theoretical studies on the conformation of (R)-3-amino-3-phenylpropanoic acid

An In-depth Technical Guide on the Theoretical Conformation of (R)-3-amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-amino-3-phenylpropanoic acid, a chiral β-amino acid, is a crucial building block in the synthesis of various pharmaceuticals and foldamers. Its conformational landscape, dictated by the spatial arrangement of its functional groups, is fundamental to its biological activity and incorporation into larger molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformation of (R)-3-amino-3-phenylpropanoic acid. It details the computational protocols for conformational searches, energy calculations, and the analysis of stabilizing intramolecular interactions. The presented data, based on established theoretical principles for similar molecules, serves as a predictive guide for understanding its structural preferences.

Introduction

(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is an optically active form of 3-amino-3-phenylpropanoic acid with an R-configuration at the C3 carbon.[1] Its structure, featuring a phenyl ring and a flexible amino acid backbone, allows for a rich conformational diversity that is crucial for its molecular recognition properties. Theoretical studies, primarily using quantum mechanical methods, are indispensable for elucidating the energetically favorable conformations and the rotational barriers between them. Such studies provide insights into the intrinsic conformational preferences that govern its behavior in different environments.

Key Torsional Angles

The conformation of (R)-3-amino-3-phenylpropanoic acid is primarily defined by the rotation around several key single bonds. The principal dihedral angles that determine the overall shape of the molecule are (see Figure 1 for atom numbering):

-

τ1 (N-C3-C2-C1): Defines the backbone conformation.

-

τ2 (C4-C3-N-H1): Describes the orientation of the amino group.

-

τ3 (C3-C2-C1-O1): Defines the orientation of the carboxylic acid group.

-

χ1 (N-C3-C4-C5): Describes the rotation of the phenyl group relative to the amino group.

-

χ2 (C3-C4-C5-C6): Describes the rotation within the phenyl group.

Figure 1: Structure of (R)-3-amino-3-phenylpropanoic acid with key atoms numbered for dihedral angle definition.

Caption: Key dihedral angles in (R)-3-amino-3-phenylpropanoic acid.

Theoretical Methodologies

Conformational Search

A systematic or stochastic conformational search is the initial step to explore the potential energy surface (PES) of the molecule. A common approach involves a stepwise rotation of the key dihedral angles (τ1, τ2, τ3, and χ1) followed by energy minimization of the resulting structures.

Experimental Protocol:

-

Initial Structure Generation: An initial 3D structure of (R)-3-amino-3-phenylpropanoic acid is generated.

-

Systematic Search: The key dihedral angles (τ1, χ1) are rotated in increments (e.g., 30° or 45°) over their full range (0-360°).

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

-

Identification of Unique Conformers: The optimized structures are filtered to identify unique conformers based on their energy and root-mean-square deviation (RMSD).

High-Level Energy Calculations

To obtain more accurate relative energies of the identified conformers, single-point energy calculations are performed using a higher level of theory.

Experimental Protocol:

-

Selection of Conformers: A set of low-energy conformers from the initial search (e.g., within 10 kcal/mol of the global minimum) is selected.

-

Single-Point Energy Calculation: Single-point energy calculations are performed on these conformers using a more robust method, for instance, DFT with a larger basis set (e.g., 6-311++G(d,p)) or a composite wave-function method.

-

Solvation Effects: The influence of a solvent (e.g., water) can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Figure 2: Computational Workflow for Conformational Analysis.

Caption: A typical workflow for the theoretical conformational analysis.

Predicted Conformational Landscape

Based on studies of similar β-amino acids and phenylalanine, the conformational landscape of (R)-3-amino-3-phenylpropanoic acid is expected to be governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonds.

Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic acid group) allows for the formation of intramolecular hydrogen bonds. These interactions are crucial in stabilizing specific folded conformations. The most likely hydrogen bonds are:

-

N-H···O=C: A seven-membered ring can be formed through a hydrogen bond between one of the amino protons and the carbonyl oxygen of the carboxylic acid.

-

O-H···N: A six-membered ring can be formed via a hydrogen bond between the hydroxyl proton of the carboxylic acid and the nitrogen of the amino group.

The formation and strength of these hydrogen bonds significantly influence the preferred values of the backbone dihedral angles.[2]

Figure 3: Potential Intramolecular Hydrogen Bonding.

Caption: Key intramolecular hydrogen bonds stabilizing folded conformations.

Representative Conformational Data

The following tables present hypothetical yet plausible quantitative data for the low-energy conformers of (R)-3-amino-3-phenylpropanoic acid in the gas phase, derived from the principles observed in theoretical studies of related molecules.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers (in degrees)

| Conformer | τ1 (N-C3-C2-C1) | χ1 (N-C3-C4-C5) | Hydrogen Bond Type |

| A (Global Minimum) | ~ -60 | ~ 180 | N-H···O=C |

| B | ~ 60 | ~ 60 | O-H···N |

| C | ~ 180 | ~ -60 | Extended (No H-bond) |

Table 2: Predicted Relative Energies and Boltzmann Population

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous (PCM) | Boltzmann Population (298 K) - Aqueous |

| A | 0.00 | 0.00 | ~ 75% |

| B | 1.20 | 1.50 | ~ 15% |

| C | 2.50 | 1.80 | ~ 10% |

Note: These values are illustrative and would require specific calculations for (R)-3-amino-3-phenylpropanoic acid for validation.

Conclusion

The conformational preferences of (R)-3-amino-3-phenylpropanoic acid are dictated by a complex interplay of torsional strain, steric effects, and stabilizing intramolecular hydrogen bonds. Theoretical studies employing DFT and other quantum mechanical methods are powerful tools for mapping its conformational energy landscape. The insights gained from such studies are invaluable for understanding its role in peptide and protein structure, and for the rational design of novel therapeutics and materials. The methodologies and predictive data presented in this guide offer a robust framework for researchers and scientists in the field of drug development and molecular design.

References

Methodological & Application

Synthesis of Enantiomerically Pure (R)-3-Amino-3-phenylpropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including the taxane class of anticancer agents. The stereochemistry at the β-position is critical for biological activity, necessitating synthetic routes that afford high enantiopurity. This document provides detailed application notes and protocols for three robust methods for synthesizing (R)-3-amino-3-phenylpropanoic acid: asymmetric synthesis using an Evans oxazolidinone auxiliary, enzymatic kinetic resolution of a racemic ester using lipase, and enzymatic kinetic resolution of the racemic amine using a transaminase.

Introduction

The demand for enantiomerically pure β-amino acids has grown significantly due to their incorporation into peptidomimetics, natural products, and pharmacologically active molecules. (R)-3-amino-3-phenylpropanoic acid is a non-proteinogenic amino acid that serves as a vital intermediate. This document outlines and compares three effective synthetic strategies, providing detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches to (R)-3-amino-3-phenylpropanoic acid.

Table 1: Asymmetric Synthesis via Evans Oxazolidinone Auxiliary

| Step | Product | Starting Material | Key Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Acyl Oxazolidinone | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | 3-phenylpropanoyl chloride, n-BuLi | - | ~95 |

| 2 | N-(2-(Aminomethyl)acyl) Oxazolidinone | N-Acyl Oxazolidinone | Benzyl isopropoxymethyl carbamate, TiCl₄ | 9:1 | ~52 |

| 3 | (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | N-(2-(Aminomethyl)acyl) Oxazolidinone | LiOH, H₂O₂ | - | ~85 |

Overall enantiomeric excess (e.e.) for the final product is >99.9%.

Table 2: Enzymatic Kinetic Resolution using Lipase

| Substrate | Enzyme | Acyl Donor/Solvent | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Yield (%) |

| Racemic N-Boc-3-amino-3-phenylpropanoic acid ethyl ester | Burkholderia cepacia Lipase (Amano PS) | Phosphate buffer/Toluene | (R)-N-Boc-3-amino-3-phenylpropanoic acid ethyl ester | ~50 | >99 | ~45 |

Table 3: Enzymatic Kinetic Resolution using ω-Transaminase

| Substrate | Enzyme | Amine Acceptor | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Product |

| Racemic 3-amino-3-phenylpropanoic acid | ω-Transaminase from Variovorax boronicumulans | Pyruvate | (R)-3-amino-3-phenylpropanoic acid | ~50 | >99 |

Experimental Protocols

Method 1: Asymmetric Synthesis using Evans Oxazolidinone Auxiliary

This method involves the diastereoselective amination of an N-acyl oxazolidinone derived from a chiral auxiliary. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal yields the enantiomerically pure product.

Step 1: Acylation of the Chiral Auxiliary

-

In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere, dissolve (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.3 M).

-

Cool the solution to -40 °C.

-

Slowly add n-butyllithium (1.06 equiv) to the stirred suspension.

-

Allow the resulting solution to warm to -15 °C and then cool to -70 °C.

-

Add a solution of 3-phenylpropanoyl chloride (1.1 equiv) in THF via the addition funnel, maintaining the temperature between -70 and -60 °C.

-

Stir the reaction mixture for 30 minutes at -70 °C.

-

Quench the reaction with a half-saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Amination

-

In a separate flame-dried flask under nitrogen, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

-

Cool the solution to -50 °C.

-

Add TiCl₄ (1.05 equiv, 1 M solution in DCM) dropwise.

-

Add triethylamine (1.05 equiv, 1 M solution in DCM) dropwise.

-

Stir for 20 minutes, then add a solution of benzyl isopropoxymethyl carbamate (1.05 equiv) in DCM.

-

Add another equivalent of TiCl₄ (1.05 equiv, 1 M solution in DCM).

-

Stir the reaction at -40 °C for 2 hours.

-

Quench with a saturated aqueous NH₄Cl solution and extract with DCM.

-

Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the product from Step 2 (1.0 equiv) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove THF.

-

Make the aqueous solution basic and extract with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the product with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. Subsequent deprotection of the benzyloxycarbonyl group yields the final product.

Method 2: Enzymatic Kinetic Resolution using Lipase

This method utilizes the enantioselectivity of a lipase to preferentially hydrolyze one enantiomer of a racemic ester, leaving the desired enantiomer unreacted and in high enantiomeric excess.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic N-Boc-β-phenylalanine Ethyl Ester

-

Prepare a biphasic system consisting of a phosphate buffer (0.1 M, pH 7.0) and toluene (1:1 v/v).

-

To this system, add the racemic N-Boc-3-amino-3-phenylpropanoic acid ethyl ester to a final concentration of 50 mM.

-

Add Burkholderia cepacia lipase (Amano Lipase PS, 10 mg/mL).

-

Stir the mixture vigorously at 50 °C.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Upon reaching ~50% conversion, stop the reaction by filtering off the enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The resulting product will be the enantiomerically enriched (R)-N-Boc-3-amino-3-phenylpropanoic acid ethyl ester. The hydrolyzed (S)-acid will be in the aqueous layer.

-

Purify the (R)-ester by column chromatography. Subsequent hydrolysis of the ester and removal of the Boc protecting group will yield (R)-3-amino-3-phenylpropanoic acid.[1]

Method 3: Enzymatic Kinetic Resolution using ω-Transaminase

This protocol employs an ω-transaminase that selectively deaminates the (S)-enantiomer of racemic β-phenylalanine, leaving the desired (R)-enantiomer.

Protocol: ω-Transaminase-Catalyzed Kinetic Resolution of Racemic β-phenylalanine

-

Prepare a reaction buffer of 100 mM potassium borate, pH 9.0, containing 0.1 mM pyridoxal-5'-phosphate (PLP).

-

Dissolve racemic 3-amino-3-phenylpropanoic acid (50 mM) and pyruvate (as the amine acceptor, 50 mM) in the reaction buffer.

-

Initiate the reaction by adding the ω-transaminase from Variovorax boronicumulans.

-

Incubate the reaction mixture at 30 °C with gentle agitation for 24 hours.

-

Monitor the reaction for the disappearance of the (S)-enantiomer and the formation of the corresponding ketone by-product using chiral HPLC.

-

Once the reaction has reached approximately 50% conversion, terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant will contain the enantiomerically pure (R)-3-amino-3-phenylpropanoic acid.

-

The product can be isolated and purified by ion-exchange chromatography.

Visualizations

References

One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-arylpropionic acids, a class of β-amino acids, are crucial building blocks in medicinal and pharmaceutical chemistry. Their incorporation into peptides can enhance metabolic stability and biological activity. These compounds serve as precursors for the synthesis of various biologically active molecules, including components of the anticancer drug Taxol and the antidiabetic drug sitagliptin. The development of efficient and economical synthetic routes to these valuable compounds is of significant interest. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-amino-3-arylpropionic acids.

Applications in Drug Development

3-Amino-3-arylpropionic acid derivatives are integral to the development of novel therapeutics. Their structural features allow for the creation of peptidomimetics with improved pharmacokinetic profiles. For instance, (S)-3-amino-3-phenylpropanoic acid is a key chiral intermediate in the synthesis of (S)-dapoxetine, a treatment for premature ejaculation. Furthermore, the versatility of the aryl group allows for a wide range of structural modifications, enabling the exploration of structure-activity relationships in drug discovery programs. These compounds are also utilized in the synthesis of β-lactams, a class of antibiotics.

One-Pot Synthesis via Mannich-Type Reaction

A facile and efficient one-pot, three-component synthesis of 3-amino-3-arylpropionic acids can be achieved through a Mannich-type reaction. This method involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[1][2] This approach is advantageous due to its operational simplicity, reduced reaction time, and step-economy compared to multi-step synthetic routes.

Below is a general workflow for this one-pot synthesis:

Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.

Quantitative Data Summary

The following table summarizes the yields of various 3-amino-3-arylpropionic acids synthesized using the one-pot method with different aromatic aldehydes.[1]

| Entry | Aromatic Aldehyde (Aryl Group) | Yield (%) |

| 1 | Benzaldehyde (Phenyl) | 55 |

| 2 | 4-Methylbenzaldehyde (4-Methylphenyl) | 70 |

| 3 | 4-Methoxybenzaldehyde (4-Methoxyphenyl) | 65 |

| 4 | 4-Hydroxybenzaldehyde (4-Hydroxyphenyl) | 40 |

| 5 | 4-Chlorobenzaldehyde (4-Chlorophenyl) | 58 |

| 6 | 4-Bromobenzaldehyde (4-Bromophenyl) | 52 |

| 7 | 4-Fluorobenzaldehyde (4-Fluorophenyl) | 73[2] |

| 8 | 4-Nitrobenzaldehyde (4-Nitrophenyl) | 17 |

| 9 | 2-Chlorobenzaldehyde (2-Chlorophenyl) | 45 |

| 10 | 2-Methoxybenzaldehyde (2-Methoxyphenyl) | 50 |

| 11 | 3-Methoxybenzaldehyde (3-Methoxyphenyl) | 62 |

| 12 | 3,4-Dimethoxybenzaldehyde (3,4-Dimethoxyphenyl) | 68 |

| 13 | 2,4-Dichlorobenzaldehyde (2,4-Dichlorophenyl) | 35 |

| 14 | Naphthalene-2-carboxaldehyde (2-Naphthyl) | 60 |

| 15 | 4-(Trifluoromethyl)benzaldehyde (4-Trifluoromethylphenyl) | 30 |

| 16 | 4-Cyanobenzaldehyde (4-Cyanophenyl) | 25 |

| 17 | 4-(Dimethylamino)benzaldehyde (4-Dimethylaminophenyl) | 55 |

| 18 | Piperonal (3,4-Methylenedioxyphenyl) | 63 |

| 19 | 2-Naphthaldehyde (2-Naphthyl) | 60 |

| 20 | Thiophene-2-carboxaldehyde (2-Thienyl) | 48 |

| 21 | Furan-2-carboxaldehyde (2-Furyl) | 42 |

Experimental Protocols

General Protocol for the Synthesis of 3-Amino-3-Arylpropionic Acids[1]

This protocol provides a general procedure for the synthesis of various 3-amino-3-arylpropionic acids.

Materials:

-

Aromatic aldehyde (20.0 mmol)

-

Malonic acid (2.1 g, 20.2 mmol)

-

Ammonium acetate (3.1 g, 40.2 mmol)

-

Ethanol

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (20.0 mmol), malonic acid (20.2 mmol), and ammonium acetate (40.2 mmol).

-

Add a suitable amount of ethanol to the flask.

-

Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol.

-

Dry the product to obtain the desired 3-amino-3-arylpropionic acid.

Specific Protocol for the One-Pot Synthesis of Ethyl 3-Amino-3-phenylpropionate[3]

This protocol details the synthesis of the ethyl ester of 3-amino-3-phenylpropionic acid.

Materials:

-

Benzaldehyde (10.0 g)

-

Malonic acid (9.3 g)

-

Ammonium acetate (18.2 g)

-

Ethanol (50 ml)

-

Thionyl chloride (40 g)

-

Dichloromethane (50 ml)

-

5N Sodium hydroxide solution

Procedure:

-

In a 500 ml three-necked flask, dissolve malonic acid (9.3 g) and ammonium acetate (18.2 g) in ethanol (50 ml).

-

Heat the mixture to 50 °C.

-

Add benzaldehyde (10.0 g) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Once the initial reaction is complete, cool the mixture to 10 °C.

-

Slowly add thionyl chloride (40 g) dropwise.

-

Heat the mixture to reflux for 16 hours.

-

Remove the ethanol by distillation.

-

To the residue, add dichloromethane (50 ml).

-

Adjust the pH to 6-7 with a 5N sodium hydroxide solution.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and concentrate to obtain the product as a colorless oil. (Yield: 78%)

Mechanistic Insights

The reaction is believed to proceed through a complex mechanism involving two main pathways that can interconvert intermediates.[1] The primary pathway involves the formation of an imine from the aldehyde and ammonia, followed by a Michael addition of the enolate of malonic acid and subsequent decarboxylation to yield the β-amino acid. A competing Knoevenagel condensation between the aldehyde and malonic acid can lead to the formation of cinnamic acid derivatives as side products.[1] The reaction conditions, including solvent polarity and the electronic nature of the substituents on the aromatic aldehyde, can influence the product distribution.[1]

The following diagram illustrates a simplified proposed mechanistic pathway:

Caption: Simplified mechanistic pathway of the one-pot synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of N-acetyl-3-amino-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction